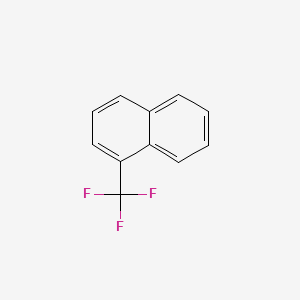

1-(Trifluoromethyl)naphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHSUAEQGWYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494318 | |

| Record name | 1-(Trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26458-04-8 | |

| Record name | 1-(Trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trifluoromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoromethyl)naphthalene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Trifluoromethyl)naphthalene, a key building block in medicinal chemistry. We delve into its physicochemical properties, spectroscopic signature, and detailed synthetic methodologies. A significant focus is placed on its emerging role as a pharmacophore in the design of potent kinase inhibitors, particularly targeting the mTOR signaling pathway, which is crucial in cancer pathogenesis. This document aims to be a valuable resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols and a clear visualization of the relevant biological context.

Introduction

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. When appended to a rigid scaffold like naphthalene, the trifluoromethyl group imparts unique electronic and steric properties, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide explores the essential technical details of this compound, from its fundamental properties to its application in the development of targeted cancer therapies.

Physicochemical and Spectroscopic Properties

This compound is a colorless oil at room temperature. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26458-04-8 | [1] |

| Molecular Formula | C₁₁H₇F₃ | [1] |

| Molecular Weight | 196.17 g/mol | [1] |

| Boiling Point | 73-75 °C (at 3 Torr) | [2] |

| Density | 1.263 g/mL (at 25 °C) | [2] |

| Refractive Index (n²⁰/D) | 1.537 | [2] |

| Flash Point | 93 °C | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Chemical Shifts (δ) and Coupling Constants (J) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 8.25 (d, J = 8.0 Hz, 1H), 8.03 (d, J = 8.0 Hz, 1H), 7.92 (q, J = 8.0 Hz, 2H), 7.67-7.58 (m, 2H), 7.51 (t, J = 8.0 Hz, 1H) ppm | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | 134.0, 132.9, 129.1, 128.9, 127.8, 126.7, 126.2 (q, J = 30 Hz), 124.8 (q, J = 6 Hz), 124.4 (q, J = 3 Hz), 124.3, 124.9 (q, J = 271 Hz) ppm | [2] |

| ¹⁹F NMR (376 MHz, CDCl₃) | -59.72 (s, 3F) ppm | [2] |

Synthesis and Reactivity

Synthetic Protocols

Several methods can be employed for the synthesis of this compound. A common approach involves the trifluoromethylation of a suitable naphthalene precursor. Below is a representative experimental protocol adapted from literature procedures for the synthesis of related trifluoromethylated aromatics.

Experimental Protocol: Synthesis of this compound via Trifluoromethylation of Naphthalene

This protocol is a conceptual workflow based on established trifluoromethylation reactions.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic aromatic substitution. This deactivation also directs incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring. The presence of the -CF₃ group can also influence the regioselectivity of other reactions, such as metalation, where deprotonation occurs preferentially at the 2-position.[3]

Applications in Drug Discovery: Targeting the mTOR Signaling Pathway

The this compound scaffold is a key component in a number of potent and selective inhibitors of the mammalian target of rapamycin (mTOR).[4][5] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[6] The mTOR signaling pathway is frequently hyperactivated in various human cancers, making it an attractive target for cancer therapy.[7]

The mTOR Signaling Pathway

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2. These complexes are regulated by a variety of upstream signals, including growth factors, nutrients, and cellular energy levels. Once activated, mTORC1 and mTORC2 phosphorylate a plethora of downstream substrates, leading to the regulation of protein synthesis, lipid metabolism, and cell cycle progression.

Caption: The mTOR signaling pathway and points of inhibition.

Role of this compound in mTOR Inhibitors

In several potent mTOR inhibitors, the 1-(trifluoromethyl)phenyl moiety, often as part of a larger heterocyclic system that can be conceptually derived from or include a naphthalene core, is crucial for high-affinity binding to the ATP-binding site of the mTOR kinase.[5] The trifluoromethyl group is thought to engage in favorable interactions within the active site, contributing to the overall potency and selectivity of the inhibitor.

Experimental Protocol: In Vitro mTOR Kinase Assay

The inhibitory activity of compounds containing the this compound scaffold against mTOR can be assessed using an in vitro kinase assay. The following is a generalized protocol.

Experimental Protocol: In Vitro mTORC1 Kinase Assay

-

Immunoprecipitation of mTORC1:

-

Culture HEK293T cells and lyse them in a CHAPS-based buffer.

-

Incubate the cell lysate with an anti-mTOR antibody coupled to protein A/G beads to immunoprecipitate the mTORC1 complex.

-

Wash the beads extensively to remove non-specific binding proteins.

-

-

Kinase Reaction:

-

Resuspend the beads with the immunoprecipitated mTORC1 in a kinase assay buffer.

-

Add the test compound (e.g., a this compound derivative) at various concentrations.

-

Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Detection of Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using a primary antibody specific for phosphorylated 4E-BP1 (e.g., anti-phospho-4E-BP1 Thr37/46).

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the extent of mTORC1 inhibition by the test compound.[5][8]

-

Conclusion

This compound is a versatile chemical entity with a unique combination of properties that make it highly valuable in the field of drug discovery. Its synthesis is accessible through modern synthetic methods, and its reactivity is governed by the strong electron-withdrawing nature of the trifluoromethyl group. The recurring presence of this scaffold in potent mTOR inhibitors underscores its potential as a privileged pharmacophore for the development of targeted anticancer therapeutics. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the potential of this compound in their scientific endeavors.

References

- 1. Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR SIGNALING IN CANCER CELL MOTILITY AND TUMOR METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Synthesis of 1-(Trifluoromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(trifluoromethyl)naphthalene, a key building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group into a naphthalene scaffold can significantly enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate in the development of novel pharmaceuticals and functional materials.[1][2] This document details various synthetic strategies, including the functionalization of pre-existing naphthalene cores and the de novo construction of the naphthalene ring system. Each section includes information on essential precursors, and where available, detailed experimental protocols and quantitative data are provided to facilitate practical application in a laboratory setting.

Trifluoromethylation of Naphthalene Precursors

The most direct and widely employed strategies for the synthesis of this compound involve the introduction of the trifluoromethyl group onto a pre-functionalized naphthalene ring. These methods offer versatility and are often amenable to a range of substrates.

Copper-Catalyzed Trifluoromethylation of Aryl Halides

Copper-catalyzed cross-coupling reactions are a robust method for the formation of C-CF3 bonds. The trifluoromethylation of 1-iodonaphthalene is a common approach.

Precursor: 1-Iodonaphthalene Trifluoromethylating Agent: Trifluoromethyl iodide (CF3I) or in situ generated trifluoromethylzinc reagent.

A common method involves the in situ preparation of a trifluoromethylzinc reagent from trifluoromethyl iodide and zinc dust, which then participates in a copper-catalyzed cross-coupling with the aryl iodide.[3] The addition of a ligand, such as 1,10-phenanthroline, can improve reaction yields, although its effectiveness can be substrate-dependent.[4]

Experimental Protocol:

A representative procedure for the copper-catalyzed trifluoromethylation of an aryl iodide is as follows: The trifluoromethylzinc reagent is first prepared in situ by reacting trifluoromethyl iodide with zinc dust in a suitable solvent like DMPU. To this solution, a catalytic amount of copper(I) iodide and a ligand (e.g., 1,10-phenanthroline) are added, followed by the addition of 1-iodonaphthalene. The reaction mixture is then heated to allow for the cross-coupling to proceed.[3][4] While specific yields for 1-iodonaphthalene were not detailed in the searched literature, similar reactions with other aryl iodides have reported yields ranging from moderate to high.[3]

Quantitative Data for Copper-Catalyzed Trifluoromethylation of Aryl Iodides:

| Precursor | Trifluoromethylating Agent | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aryl Iodides (general) | CF3I / Zn dust | CuI / phenanthroline | DMPU | 50 | 24-48 | Moderate to High | [3] |

| Electron-deficient Aryl Iodides | CF3I / Zn dust | CuI / phenanthroline | DMPU | 50 | 24 | Good to Excellent | [3] |

| Electron-rich Aryl Iodides | CF3I / Zn dust | CuI / phenanthroline | DMPU | 50 | 48 | Low | [3] |

| Aryl Iodides | [(phen)CuCF3] | - | DMF | 50 | - | 83-99 | [5] |

Logical Relationship: Copper-Catalyzed Trifluoromethylation

Caption: Copper-Catalyzed Trifluoromethylation Pathway.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction provides an alternative pathway for the formation of the C-CF3 bond, typically starting from a brominated naphthalene derivative.

Precursors: 1-Bromonaphthalene, a suitable trifluoromethylboron reagent. Catalyst: A palladium complex, often with a phosphine ligand.

While specific examples for the trifluoromethylation of 1-bromonaphthalene were not explicitly detailed, the general applicability of the Suzuki-Miyaura reaction to aryl bromides is well-established.[6][7] The reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6]

Experimental Protocol:

A general procedure for a Suzuki-Miyaura coupling involves combining the aryl bromide (1-bromonaphthalene), a boronic acid or its derivative, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., cesium carbonate) in a suitable solvent system (e.g., toluene/water). The mixture is then heated to effect the cross-coupling.[7]

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

| Precursor | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium Alkenyltrifluoroborates | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 60 | 18 | up to 76 | [7] |

| Aryl Bromides (general) | Arylboronic acids | Pd(PPh3)4 | Various | Various | Various | Various | High |

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Photoredox-Catalyzed Radical Trifluoromethylation

Direct C-H trifluoromethylation of naphthalene can be achieved through photoredox catalysis, which generates highly reactive trifluoromethyl radicals.

Precursor: Naphthalene Trifluoromethylating Agent: Trifluoromethanesulfonyl chloride (TfCl) or Trifluoromethyl iodide (CF3I). Photocatalyst: Typically an iridium or ruthenium complex.

This method offers the advantage of using the parent naphthalene as the starting material, avoiding pre-functionalization steps. The reaction proceeds at room temperature under visible light irradiation.[8][9] The trifluoromethyl radical, being electrophilic, selectively adds to the electron-rich positions of the aromatic ring.[8]

Experimental Protocol:

A general procedure involves dissolving naphthalene, a photocatalyst (e.g., Ru(phen)3Cl2), and a trifluoromethyl source (e.g., CF3I) in a suitable solvent (e.g., acetonitrile). A base, such as DBU, is added, and the mixture is irradiated with visible light.[9]

Quantitative Data for Photoredox-Catalyzed Trifluoromethylation:

| Substrate | Trifluoromethylating Agent | Photocatalyst | Base | Solvent | Yield (%) | Reference |

| Arenes (general) | TfCl | Ru(phen)3Cl2 | Base | - | 70-92 | [8] |

| Alkenes | CF3I | Ru(phen)3Cl2 | DBU | CH3CN | High | [9] |

Signaling Pathway: Photoredox Catalysis

Caption: Photoredox-Catalyzed Trifluoromethylation.

De Novo Synthesis of the Naphthalene Ring

An alternative to functionalizing a pre-existing naphthalene core is the construction of the ring system from acyclic or monocyclic precursors that already contain the trifluoromethyl group.

Cyclization of Benzenoid Precursors

This approach involves the synthesis of a substituted benzene derivative with a side chain that can undergo cyclization to form the second ring of the naphthalene system.

Precursors: Substituted γ-halopropylbenzenes and trifluoroacetic acid.

One reported synthesis involves the reaction of a Grignard reagent prepared from a γ-halopropylbenzene with trifluoroacetic acid to form a trifluoromethyl ketone. This intermediate is then converted to an oximino ketone, which undergoes cyclization and subsequent aromatization to yield a 1-trifluoromethyl-2-naphthalenol derivative.[10]

Experimental Protocol:

The synthesis begins with the preparation of a Grignard reagent from a 3-halopropylbenzene. This is then reacted with a salt of trifluoroacetic acid at low temperature. The resulting trifluoromethyl ketone is nitrosated to form an oximino ketone. Cyclization is then effected using a strong acid, such as concentrated sulfuric acid, followed by hydrolysis and aromatization to yield the naphthalenol product.[10]

Quantitative Data for De Novo Synthesis:

| Intermediate | Reaction Step | Reagents | Yield (%) | Reference |

| Trifluoromethyl Ketone | Grignard Reaction | 3-Bromopropylbenzene, Mg, Lithium trifluoroacetate | - | [10] |

| Oximino Naphthalene Derivative | Cyclization | Conc. H2SO4, Toluene | 87 (crude) | [10] |

| 1-Trifluoromethyl-2-naphthalenol | Aromatization | Thionyl chloride/pyridine | 81 (crude) | [10] |

Experimental Workflow: De Novo Naphthalene Synthesis

Caption: De Novo Synthesis of a Trifluoromethylnaphthalene Derivative.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, requires purification and characterization to ensure its identity and purity.

Purification:

Common purification techniques for compounds of this nature include:

-

Column Chromatography: Normal-phase chromatography using a silica gel stationary phase and a nonpolar mobile phase, such as hexane, is a standard method. The polarity of the eluent can be gradually increased with a more polar solvent like dichloromethane to achieve optimal separation.[11]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the solution.[11]

Characterization:

The structure and purity of this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure. PubChem provides computed NMR data for this compound.[12]

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.[12]

This guide has outlined the principal synthetic routes to this compound, providing a foundation for its preparation in a research and development setting. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and the specific substitution pattern required for the final application.

References

- 1. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | C11H7F3 | CID 12363816 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 1-(Trifluoromethyl)naphthalene (NMR, IR, Mass Spec)

This technical guide provides an in-depth overview of the spectroscopic data for 1-(Trifluoromethyl)naphthalene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Molecular Structure

This compound is an aromatic compound with the chemical formula C₁₁H₇F₃. Its structure consists of a naphthalene ring system substituted with a trifluoromethyl group at the 1-position.

Molecular Formula: C₁₁H₇F₃ Molar Mass: 196.17 g/mol [1] CAS Number: 26458-04-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.25 | d | 8.0 | 1H | Ar-H |

| 8.03 | d | 8.0 | 1H | Ar-H |

| 7.92 | q | 8.0 | 2H | Ar-H |

| 7.67-7.58 | m | - | 2H | Ar-H |

| 7.51 | t | 8.0 | 1H | Ar-H |

| Solvent: CDCl₃, Frequency: 400 MHz[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 134.0 | s | - | Ar-C |

| 132.9 | s | - | Ar-C |

| 129.1 | s | - | Ar-CH |

| 128.9 | s | - | Ar-CH |

| 127.8 | s | - | Ar-CH |

| 126.7 | s | - | Ar-CH |

| 126.2 | q | 30 | Ar-C |

| 124.9 | q | 271 | -CF₃ |

| 124.8 | q | 6 | Ar-CH |

| 124.4 | q | 3 | Ar-CH |

| 124.3 | s | - | Ar-CH |

| Solvent: CDCl₃, Frequency: 100 MHz[2] |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration |

| -59.72 | s | 3F |

| Solvent: CDCl₃, Frequency: 376 MHz[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the aromatic C-H and C=C stretching vibrations of the naphthalene ring, as well as the strong C-F stretching vibrations of the trifluoromethyl group.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1100 | Strong | C-F Stretch |

| 900-675 | Strong | Aromatic C-H Bend |

| Note: These are characteristic ranges and may vary slightly based on the specific experimental conditions. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 196 | 100 | [M]⁺ (Molecular Ion) |

| 177 | Variable | [M-F]⁺ |

| 146 | Variable | [M-CF₂]⁺ |

| 127 | Variable | [C₁₀H₇]⁺ (Naphthyl cation) |

| Ionization Method: Electron Impact (EI) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

-

Sample Preparation: A sample of 5-25 mg of this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[3][4] For ¹³C NMR, a more concentrated solution of 50-100 mg was used.[4] The solution was gently agitated to ensure homogeneity.

-

Instrument Parameters: Spectra were recorded on a 400 MHz NMR spectrometer.[2]

-

Data Acquisition:

-

Locking and Shimming: The spectrometer was locked onto the deuterium signal of the CDCl₃, and the magnetic field was shimmed to achieve optimal homogeneity.[3]

-

¹H NMR: A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of the carbon nuclei.

-

¹⁹F NMR: A standard pulse sequence was used, with the spectrometer tuned to the fluorine frequency.

-

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Sample Preparation: A thin film of neat liquid this compound was prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the spectrometer's sample holder, and the sample spectrum was acquired over the range of 4000-400 cm⁻¹.

-

Data Processing: The final IR spectrum was obtained by ratioing the sample spectrum against the background spectrum.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.

-

Ionization: Electron Impact (EI) ionization was used, where the sample was bombarded with a high-energy electron beam to generate the molecular ion and various fragments.[6][7]

-

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The abundance of each ion was measured by a detector, and the data was plotted as a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C11H7F3 | CID 12363816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. webassign.net [webassign.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Trifluoromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Trifluoromethyl)naphthalene, a fluorinated aromatic hydrocarbon of interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group onto the naphthalene scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel bioactive compounds and functional materials.

Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇F₃ | [1] |

| Molecular Weight | 196.17 g/mol | [1] |

| CAS Number | 26458-04-8 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | 73-75 °C at 3 Torr | [2] |

| Melting Point | Data not consistently available (often cited as "n/a") | [3] |

| Density | 1.263 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.537 | [2] |

| Solubility | Soluble in organic solvents. Quantitative data not readily available. | - |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data and Observations |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals. |

| ¹³C NMR | Spectra available, with the trifluoromethyl group influencing the chemical shifts of adjacent carbon atoms. |

| ¹⁹F NMR | Spectra available, showing a singlet for the -CF₃ group. |

| Mass Spectrometry (MS) | Mass spectra available, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | IR spectra available, showing characteristic C-F and aromatic C-H stretching frequencies. |

Chemical Properties and Reactivity

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic aromatic substitution. The directing effects of the trifluoromethyl group would favor substitution at the meta-position (positions 5 and 7) of the same ring and on the adjacent ring. The C-F bonds in the trifluoromethyl group are highly stable, making the group generally unreactive under typical organic synthesis conditions.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway for this compound could involve the trifluoromethylation of a suitable naphthalene precursor, such as 1-iodonaphthalene, using a copper-mediated reaction with a trifluoromethylating agent.

Diagram of Proposed Synthetic Pathway:

Caption: A proposed synthetic route to this compound.

General Experimental Procedure (Hypothetical):

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodonaphthalene, a copper(I) salt (e.g., CuI), a fluoride source (e.g., KF), and a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane).

-

Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution (e.g., ammonium chloride solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activity and the direct involvement of this compound in cellular signaling pathways. While many naphthalene derivatives have been investigated for their anticancer and other biological activities, and are known to interact with pathways such as the MAPK and PI3K/Akt/mTOR signaling cascades, no such specific information is available for this compound itself.[4][5]

Future research is required to elucidate the potential biological targets and mechanisms of action of this compound. A general workflow for the initial biological screening of a novel compound like this compound is presented below.

Diagram of a General Biological Screening Workflow:

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated aromatic compound with a unique set of physicochemical properties. While some experimental data are available, further research is needed to fully characterize its physical properties, such as its melting point and quantitative solubility, and to establish a detailed, optimized synthetic protocol. Most importantly, its biological activities and potential interactions with cellular signaling pathways remain to be explored, representing a promising area for future investigation in the fields of drug discovery and medicinal chemistry.

References

- 1. This compound | C11H7F3 | CID 12363816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-TRIFLUOROMETHYL-NAPHTHALENE CAS#: 26458-04-8 [m.chemicalbook.com]

- 3. Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Profile of 1-(Trifluoromethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1-(Trifluoromethyl)naphthalene. The information is compiled from various safety data sheets and toxicological databases. Due to the limited publicly available experimental data specific to this compound, this guide also references data for naphthalene and related fluorinated derivatives to infer potential hazards and toxicological pathways. Furthermore, it details standardized experimental protocols that are likely used to assess the safety of this chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and potential for exposure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇F₃ | PubChem[1] |

| Molecular Weight | 196.17 g/mol | PubChem[1] |

| CAS Number | 26458-04-8 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Boiling Point | 73-75 °C (at 3 Torr) | ChemicalBook[3] |

| Density | 1.263 g/mL at 25 °C | ChemicalBook[3] |

| Flash Point | 93 °C | ChemicalBook[3] |

| Refractive Index | n20/D 1.537 | ChemicalBook[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[1][2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Hazard Pictograms:

-

(GHS07)

Toxicological Information

Potential Mechanisms of Toxicity

The toxicological profile of this compound has not been extensively studied. However, insights can be drawn from the well-documented toxicology of naphthalene. The metabolism of naphthalene is known to be a key factor in its toxicity. It is metabolized by cytochrome P450 (CYP) enzymes in the liver and other tissues to form reactive intermediates, such as epoxides. These epoxides can be further converted to naphthoquinones, which are known to be toxic.

The trifluoromethyl group on the naphthalene ring is an electron-withdrawing group, which may influence the rate and sites of metabolic activation by CYP enzymes. The metabolism of related fluorinated aromatic compounds often involves oxidation of the aromatic ring or the trifluoromethyl group itself.

A potential mechanism of toxicity for this compound could involve the following steps, as illustrated in the diagram below:

Caption: Postulated metabolic activation and toxicity pathway for this compound.

This proposed pathway suggests that the toxicity of this compound may be initiated by its metabolic activation to reactive species. These metabolites can then deplete cellular antioxidants like glutathione (GSH), leading to oxidative stress and covalent binding to essential cellular macromolecules, ultimately causing cell damage and inflammation.

Experimental Protocols for Hazard Assessment

The GHS classifications for this compound are likely derived from studies following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the probable methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Experimental Workflow:

Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The substance is typically dissolved or suspended in an appropriate vehicle.

-

Procedure: A group of three animals is dosed at a time. The outcome of dosing in one group determines the dose for the next group.

-

Observations: Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Skin Irritation (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the back of the animal is clipped 24 hours before the test.

-

Dose Application: A small amount (0.5 g for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observations: After the exposure period, the dressing is removed, and the skin is cleaned. The treated area is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

Endpoint: The substance is classified as a skin irritant if the scores for erythema and/or edema exceed a certain threshold.

Eye Irritation (OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

This guideline describes the procedure for evaluating the potential of a substance to cause damage to the eye.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A single dose (0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of any effects.

-

Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.

-

Endpoint: The substance is classified based on the severity and reversibility of the eye damage observed.

Handling and Storage

Given the hazardous nature of this compound, appropriate safety precautions must be taken during handling and storage.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Sigma-Aldrich recommends refrigeration for storage.[2]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed:

Table 3: Emergency First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after the material has been picked up.

-

Prevent the spilled material from entering drains or waterways.

Conclusion

This compound is a chemical that requires careful handling due to its classification as harmful if swallowed, and as a skin, eye, and respiratory irritant. While specific toxicological data for this compound is limited, the information available for naphthalene provides a basis for understanding its potential hazards and mechanisms of toxicity, which likely involve metabolic activation to reactive intermediates. The experimental protocols for assessing its hazards are well-established through OECD guidelines. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and ensure the safety of laboratory personnel. Further research is needed to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Naphthalene Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, renowned for its profound impact on molecular properties. When appended to a naphthalene scaffold, its strong electron-withdrawing nature significantly alters the electronic landscape of the bicyclic aromatic system. This guide provides a comprehensive technical overview of these effects, presenting quantitative data, detailed experimental methodologies, and the biological implications of trifluoromethylated naphthalenes in drug discovery.

The CF₃ group exerts its influence primarily through a powerful negative inductive effect (-I), stemming from the high electronegativity of the fluorine atoms. This effect acidifies proximal functional groups, modifies the regioselectivity of chemical reactions, and alters the spectroscopic properties of the naphthalene core. Understanding and quantifying these changes are critical for the rational design of novel therapeutics and advanced materials. This document consolidates key data on Hammett constants, pKa values, and spectroscopic shifts, alongside relevant experimental protocols and a case study on the signaling pathway of a trifluoromethyl-naphthalene-containing drug candidate.

The Trifluoromethyl Group: A Bioisostere of Unique Influence

The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom. However, its electronic properties are dramatically different. While a methyl group is weakly electron-donating, the CF₃ group is one of the most potent electron-withdrawing groups in the chemist's toolkit[1]. This is primarily due to the strong inductive effect of the three fluorine atoms. Unlike halogens such as fluorine itself, the CF₃ group does not possess lone pairs that can engage in an opposing, electron-donating resonance effect (+R). The result is a net, powerful withdrawal of electron density from the aromatic system to which it is attached.

In the context of the naphthalene system, this electron withdrawal has several key consequences:

-

Increased Acidity: Protons on nearby functional groups (e.g., -OH, -NH₂) become more acidic.

-

Modified Reactivity: The naphthalene ring is deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution[2][3].

-

Altered Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, as indicated by its positive Hansch π parameter (+0.88), which can enhance membrane permeability and in vivo transport[1].

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation[1].

Below is a conceptual diagram illustrating the primary electronic effects of the trifluoromethyl group on an aromatic ring.

Caption: Dominant electronic effects of the trifluoromethyl group.

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing capacity of the CF₃ group can be quantified through various physicochemical parameters. This section presents available data for trifluoromethyl-substituted naphthalenes and related systems in structured tables to facilitate comparison.

Hammett and Related Substituent Constants

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Hansch Lipophilicity (π) | Reference(s) |

| -CF₃ | 0.43 | 0.54 | +0.88 | [6],[1] |

| -CH₃ | -0.07 | -0.17 | +0.56 | [6] |

| -Cl | 0.37 | 0.23 | +0.71 | |

| -NO₂ | 0.71 | 0.78 | -0.28 |

Note: Hammett constants are typically derived from the dissociation of benzoic acids in water.

Acidity of Trifluoromethyl-Substituted Naphthols and Naphthylamines

The electron-withdrawing nature of the CF₃ group leads to a significant increase in the acidity (a decrease in the pKa) of phenolic and anilinic protons. This is due to the stabilization of the resulting conjugate base (phenoxide or anilide) through the inductive effect of the CF₃ group.

| Compound | pKa | Reference(s) |

| 1-Naphthol | 9.31 | [7] |

| 6-Trifluoromethyl-1-naphthol | Value not found | |

| 7-Trifluoromethyl-1-naphthol | Value not found | |

| 4-(Trifluoromethyl)phenol | 9.08 | [8] |

| 1-Naphthylamine | 3.92 | |

| 7-(Trifluoromethyl)naphthalen-1-amine | Value not found |

Note: While specific pKa values for trifluoromethyl-naphthols and -naphthylamines are not widely tabulated, the trend observed in analogous phenol systems demonstrates the acidifying effect of the CF₃ group.

Spectroscopic Data

The electron-withdrawing effect of the CF₃ group also manifests in the spectroscopic properties of naphthalene derivatives.

In ¹⁹F NMR spectroscopy , the chemical shift of the CF₃ group is sensitive to its electronic environment. Generally, the ¹⁹F chemical shift of a CF₃ group on an aromatic ring appears in the range of -60 to -65 ppm relative to CFCl₃[9].

In ¹H and ¹³C NMR , the electron-withdrawing effect of the CF₃ group leads to a downfield shift (higher ppm values) for the protons and carbons on the naphthalene ring, particularly those in close proximity to the substituent.

| Compound | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shift of CF₃ (δ, ppm) | Reference(s) |

| 1-Trifluoromethylnaphthalene | -60.1 | ~129 (q, J ≈ 30 Hz) | [10] |

| 2-Trifluoromethylnaphthalene | -62.4 | ~129 (q, J ≈ 33 Hz) | [11] |

| 2-Fluoro-7-trifluoromethylnaphthalene | -63.6 | Data not specified | [8] |

Note: The carbon signal of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms.

The introduction of a trifluoromethyl group can cause a slight hypsochromic (blue) or bathochromic (red) shift in the UV-Vis absorption maxima of naphthalene, depending on the position of substitution and the solvent. The primary absorption bands of naphthalene are related to π-π* transitions.

| Compound | λ_max (nm) in Ethanol | Reference(s) |

| Naphthalene | 221, 275, 312 | |

| 1-Trifluoromethylnaphthalene | Data not readily available | |

| 2-Trifluoromethylnaphthalene | Data not readily available |

Note: The effect of substituents on the UV-Vis spectra of aromatic compounds can be complex and is influenced by both electronic and steric factors.

Experimental Protocols

This section outlines general methodologies for the synthesis and characterization of trifluoromethylated naphthalenes.

Synthesis of Trifluoromethylated Naphthalenes

A common strategy for introducing a trifluoromethyl group onto a naphthalene ring is through the transformation of a precursor functional group. For instance, the synthesis of 2-bromo-6-fluoronaphthalene (a related fluorinated naphthalene) can be achieved via a Sandmeyer-type reaction from 6-bromo-2-naphthylamine.

Caption: General workflow for the synthesis of a fluorinated naphthalene.

Protocol for the Diazotization and Fluorination of 6-Bromo-2-naphthylamine: [1][12]

-

Dissolution: Suspend 6-bromo-2-naphthylamine in a mixture of water and concentrated hydrochloric acid. Heat the mixture to achieve complete dissolution of the hydrochloride salt.

-

Diazotization: Cool the solution to below 0°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0°C. The reaction progress is monitored by the dissolution of the amine hydrochloride crystals to form a clear solution.

-

Formation of Hexafluorophosphate Salt: To the cold diazonium salt solution, add a solution of hexafluorophosphoric acid (HPF₆). The diazonium hexafluorophosphate salt will precipitate.

-

Isolation and Drying: Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., methanol or ether). Dry the salt thoroughly under vacuum.

-

Thermal Decomposition (Pyrolysis): Gently heat the dry diazonium salt. The salt will decompose to yield the desired 2-bromo-6-fluoronaphthalene, nitrogen gas, and PF₅. The crude product can be purified by distillation or recrystallization.

Measurement of pKa by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for determining the pKa of fluorine-containing compounds[13]. The chemical shift of the ¹⁹F nucleus is often sensitive to the protonation state of a nearby acidic or basic group. By measuring the ¹⁹F chemical shift as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.

General Protocol:

-

Sample Preparation: Prepare a series of buffered solutions with known pH values. Dissolve the trifluoromethyl-substituted naphthol or naphthylamine in each buffer to a constant concentration.

-

NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample.

-

Data Analysis: Plot the observed ¹⁹F chemical shift (δ) against the pH of the solution.

-

pKa Determination: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve) to determine the pKa, which corresponds to the pH at the midpoint of the titration curve.

Application in Drug Development: BIIB021, an Hsp90 Inhibitor

The unique properties of the trifluoromethyl group have been leveraged in the design of numerous drug candidates. A notable example incorporating a trifluoromethyl-naphthalene moiety is BIIB021 , a fully synthetic, orally available inhibitor of Heat Shock Protein 90 (Hsp90)[1][14].

Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are critical for cancer cell growth and survival[1][9][14][15]. These client proteins include kinases involved in signal transduction pathways that promote cell proliferation and inhibit apoptosis. By inhibiting the ATPase activity of Hsp90, BIIB021 disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins[10][14]. This multi-pronged attack on key oncogenic pathways makes Hsp90 an attractive target for cancer therapy.

The trifluoromethyl group in BIIB021 likely contributes to its binding affinity for Hsp90 and enhances its pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Signaling Pathways Modulated by BIIB021

Inhibition of Hsp90 by BIIB021 triggers the degradation of multiple client proteins, leading to the downregulation of several key cancer-promoting signaling pathways and the activation of apoptotic cell death.

Caption: BIIB021-mediated inhibition of Hsp90 and its downstream effects.

As illustrated, BIIB021 inhibits Hsp90, leading to the degradation of client proteins such as Akt and p65. This, in turn, suppresses the pro-survival PI3K/Akt and NF-κB signaling pathways[14][15]. The degradation of cell cycle proteins like CDK4 and CDK6 contributes to G0/G1 cell cycle arrest[14]. Ultimately, the disruption of these pathways culminates in the activation of the caspase cascade (involving both extrinsic and intrinsic pathways) and the induction of apoptosis[10][14].

Conclusion

The trifluoromethyl group imparts a unique and powerful set of physicochemical properties to the naphthalene scaffold. Its strong electron-withdrawing inductive effect significantly influences acidity, chemical reactivity, and spectroscopic characteristics. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers leveraging these effects in the design of novel molecules. The case study of BIIB021 highlights the successful application of these principles in medicinal chemistry, demonstrating how the inclusion of a trifluoromethyl-naphthalene moiety can lead to potent and specific modulation of biological pathways. A thorough understanding of the electron-withdrawing effects of the CF₃ group is indispensable for the continued development of innovative pharmaceuticals and advanced materials.

References

- 1. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene () for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. 1-(Trifluoromethyl)naphthalene | C11H7F3 | CID 12363816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 13. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

Reactivity of the naphthalene core with a trifluoromethyl substituent

An In-depth Technical Guide on the Reactivity of the Naphthalene Core with a Trifluoromethyl Substituent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the naphthalene core when substituted with a trifluoromethyl (CF3) group. The introduction of the CF3 group significantly alters the electronic properties of the naphthalene ring system, profoundly influencing its reactivity in various chemical transformations. This guide will delve into the electronic effects of the CF3 group, its impact on electrophilic and nucleophilic aromatic substitution, its utility in cross-coupling reactions, and its applications in drug discovery, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Electronic Effects of the Trifluoromethyl Group on the Naphthalene Core

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property is primarily exerted through a powerful inductive effect (-I) and a weaker hyperconjugative effect. The CF3 group deactivates the entire aromatic system, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution.

The electron-withdrawing nature of the CF3 group can be quantified by its influence on the acidity of naphthols. The presence of a CF3 group significantly lowers the pKa of the hydroxyl group, indicating a more acidic proton due to the stabilization of the corresponding naphthoxide ion.

Quantitative Data: pKa Values of Trifluoromethyl-Substituted Naphthols

| Compound | pKa |

| 2-Naphthol | 9.51 |

| 4-(Trifluoromethyl)-2-naphthol | 8.45 |

| 5-(Trifluoromethyl)-2-naphthol | 8.82 |

| 6-(Trifluoromethyl)-2-naphthol | 8.89 |

| 7-(Trifluoromethyl)-2-naphthol | 8.84 |

Reactivity in Electrophilic Aromatic Substitution

The strongly deactivating nature of the trifluoromethyl group renders the naphthalene core less reactive towards electrophiles. Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally slower and require harsher reaction conditions compared to unsubstituted naphthalene.

The directing effect of the CF3 group in EAS on the naphthalene ring is complex. Generally, the CF3 group directs incoming electrophiles to the other ring. For instance, in 1-trifluoromethylnaphthalene, electrophilic attack is favored at the C5 and C8 positions of the unsubstituted ring.

Experimental Protocol: Nitration of 1-(Trifluoromethyl)naphthalene

Objective: To synthesize 1-nitro-5-(trifluoromethyl)naphthalene and 1-nitro-8-(trifluoromethyl)naphthalene.

Materials:

-

This compound

-

Fuming nitric acid (90%)

-

Sulfuric acid (98%)

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve this compound (1.0 g, 5.1 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-mixed solution of fuming nitric acid (0.45 mL) and concentrated sulfuric acid (0.5 mL) dropwise over 15 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Carefully pour the mixture over crushed ice (50 g) and stir until the ice has melted.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers.

Reactivity in Nucleophilic Aromatic Substitution

The electron-deficient nature of the trifluoromethyl-substituted naphthalene ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The CF3 group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Experimental Protocol: Synthesis of a Trifluoromethyl-Naphthyl Ether

Objective: To synthesize 2-methoxy-6-(trifluoromethyl)naphthalene via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Bromo-6-(trifluoromethyl)naphthalene

-

Sodium methoxide

-

Methanol (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Copper(I) iodide (optional, as a catalyst)

-

Diethyl ether

-

Ammonium chloride solution (saturated)

Procedure:

-

To a solution of 2-bromo-6-(trifluoromethyl)naphthalene (1.0 g, 3.6 mmol) in anhydrous DMF (15 mL), add sodium methoxide (0.29 g, 5.4 mmol) and copper(I) iodide (0.07 g, 0.36 mmol).

-

Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated ammonium chloride solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Trifluoromethyl-substituted naphthalenes are valuable substrates in metal-catalyzed cross-coupling reactions. Halogenated trifluoromethyl-naphthalenes, such as bromo- or iodo-trifluoromethylnaphthalenes, readily participate in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex molecules in drug discovery and materials science.

Experimental Protocol: Suzuki Coupling of 2-Bromo-6-(trifluoromethyl)naphthalene

Objective: To synthesize 2-phenyl-6-(trifluoromethyl)naphthalene.

Materials:

-

2-Bromo-6-(trifluoromethyl)naphthalene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a Schlenk flask, combine 2-bromo-6-(trifluoromethyl)naphthalene (1.0 g, 3.6 mmol), phenylboronic acid (0.53 g, 4.3 mmol), palladium(II) acetate (0.04 g, 0.18 mmol), and triphenylphosphine (0.09 g, 0.36 mmol).

-

Add a 2M aqueous solution of potassium carbonate (3.6 mL).

-

Add toluene (15 mL) and ethanol (5 mL) to the flask.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 8 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Applications in Drug Development and Signaling Pathways

The trifluoromethyl-naphthalene scaffold is a privileged structure in medicinal chemistry. The CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

One notable example is the development of Bedaquiline analogues for the treatment of tuberculosis. Bedaquiline itself does not contain a naphthalene core, but related research on diarylquinolines with trifluoromethyl groups has been extensive. Another area of interest is the development of trifluoromethyl-naphthalene derivatives as anticancer and anti-inflammatory agents. These compounds can modulate various signaling pathways involved in cell proliferation and inflammation.

Illustrative Signaling Pathway: Inhibition of a Kinase Pathway

The following diagram illustrates a hypothetical signaling pathway where a trifluoromethyl-naphthalene derivative acts as a kinase inhibitor, a common mechanism for anticancer drugs.

Caption: Inhibition of a kinase signaling pathway by a trifluoromethyl-naphthalene derivative.

General Experimental Workflow

The synthesis and evaluation of novel trifluoromethyl-naphthalene derivatives typically follow a structured workflow, from initial synthesis to biological testing.

Diagram of a Typical Experimental Workflow

Caption: A general workflow for the synthesis and evaluation of trifluoromethyl-naphthalene derivatives.

Conclusion

The trifluoromethyl group exerts a profound influence on the reactivity of the naphthalene core. Its strong electron-withdrawing properties deactivate the ring towards electrophilic attack while activating it for nucleophilic substitution. Trifluoromethyl-substituted naphthalenes are versatile building blocks in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. These unique properties have made the trifluoromethyl-naphthalene scaffold a valuable motif in the design of new therapeutic agents and advanced materials. A thorough understanding of its reactivity is crucial for chemists and researchers working in these fields.

The Trifluoromethylated Naphthalene Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored substituent. When appended to a naphthalene core, a versatile and frequently occurring scaffold in bioactive molecules, the resulting trifluoromethylated naphthalenes exhibit a unique combination of physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the applications of this privileged structural motif in medicinal chemistry, with a focus on their roles in oncology and infectious diseases.

The Physicochemical Impact of Trifluoromethylation on the Naphthalene Scaffold

The introduction of a trifluoromethyl group onto the naphthalene ring profoundly influences the molecule's properties, which can be leveraged to enhance drug-like characteristics.

Lipophilicity and Metabolic Stability: The CF₃ group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and enhance its oral bioavailability.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the metabolic stability and half-life of the parent molecule.[1] Studies on various fluorinated compounds have shown that trifluoromethyl groups significantly improve lipophilicity, bioavailability, and metabolic stability.[1]

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity or basicity of nearby functional groups, which in turn can influence the compound's binding affinity to its biological target.[2]

A summary of the key physicochemical properties of a simple trifluoromethylated naphthalene is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇F₃ | [3] |

| Molecular Weight | 196.17 g/mol | [3][4] |

| XLogP3 | 4.4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Applications in the Treatment of Infectious Diseases: The Bedaquiline Story

One of the most prominent examples of a trifluoromethylated, naphthalene-like scaffold in medicine is Bedaquiline, a diarylquinoline approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).

Mechanism of Action: Targeting ATP Synthase

Bedaquiline exhibits a novel mechanism of action by specifically inhibiting the F1F0 ATP synthase of Mycobacterium tuberculosis.[5][6] This enzyme is crucial for generating the cell's energy currency, adenosine triphosphate (ATP). By binding to the c-subunit of the ATP synthase, Bedaquiline disrupts the proton motive force, leading to a depletion of ATP and ultimately causing bacterial cell death.[5][6] This unique mechanism is effective against both replicating and non-replicating mycobacteria.[5]

Caption: Mechanism of action of Bedaquiline.

Pharmacokinetic Profile of Bedaquiline

Bedaquiline exhibits a complex pharmacokinetic profile characterized by slow absorption and a very long terminal elimination half-life. A summary of its key pharmacokinetic parameters is presented in Table 2.

| Parameter | Value | Reference |

| Time to Max. Conc. (Tmax) | ~5 hours | [7] |

| Metabolism | Primarily by CYP3A4 to N-monodesmethyl metabolite (M2) | [5][6] |

| Terminal Half-life | Approximately 5.5 months | [7] |

| Effect of Food | Bioavailability increased ~2-fold with food | [5] |

| Excretion | Primarily in feces | [8] |

Anticancer Applications of Trifluoromethylated Naphthalenes

The trifluoromethylated naphthalene scaffold has been extensively explored in the development of novel anticancer agents, particularly as kinase inhibitors.

Targeting Kinase Signaling Pathways

Many cancers are driven by the aberrant activity of protein kinases. Trifluoromethylated naphthalene derivatives have shown promise as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf kinases.

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several studies have reported naphthalene-based compounds as potent VEGFR-2 inhibitors. For instance, a 3-(hydrazonomethyl)naphthalene-2-ol derivative demonstrated a VEGFR-2 inhibitory IC₅₀ of 37 nM.[9][10]

Raf Kinase Inhibition: The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and is frequently hyperactivated in various cancers. Naphthalene-based diarylamides have been developed as pan-Raf inhibitors, showing activity against both wild-type and mutated forms of B-Raf.[11][12]

Caption: Inhibition of kinase signaling by trifluoromethylated naphthalenes.

In Vitro Anticancer Activity

The cytotoxic effects of various trifluoromethylated naphthalene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for selected compounds are summarized in Table 3.

| Compound Class | Cell Line | IC₅₀ (µM) | Target/Notes | Reference |

| Naphthalene-based diarylamide (Compound 9a) | A375 (Melanoma) | 0.12 | Pan-Raf inhibitor | [11][13] |

| 3-(hydrazonomethyl)naphthalene-2-ol (Compound 7) | MCF-7 (Breast) | 10.56 | VEGFR-2 inhibitor | [9][10] |

| 3-(hydrazonomethyl)naphthalene-2-ol (Compound 7) | HCT-116 (Colon) | 7.07 | VEGFR-2 inhibitor | [9][10] |

| Naphthalene-substituted triazole spirodienone | MDA-MB-231 (Breast) | 0.03 - 0.26 | Antiproliferative activity | [14] |

| Sorafenib analogue (Compound 3d) | HeLa (Cervical) | 0.56 | Multikinase inhibitor | [15] |

| Chalcone derivative (Compound 2l) | K562 (Leukemia) | 1.39 | VEGFR-2 inhibitor | [16] |

| Chalcone derivative (Compound 2o) | K562 (Leukemia) | 1.22 | VEGFR-2 inhibitor | [16] |

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of trifluoromethylated naphthalene derivatives.

General Synthesis of a Trifluoromethylated Naphthalene Derivative

The synthesis of trifluoromethylated naphthalenes can be achieved through various methods, including the cycloaddition of 2-pyrones with arynes.[17] A general laboratory-scale synthesis is outlined below.

Caption: General synthetic workflow for trifluoromethylated naphthalenes.

Protocol:

-

Reaction Setup: In a nitrogen-flushed flask, dissolve the 4-hydroxy-2-pyrone derivative (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile).

-

Aryne Generation: Add the o-silylaryl triflate (1.5 equiv.) and a fluoride source (e.g., CsF) to the reaction mixture.

-

Cycloaddition: Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated naphthalene.

In Vitro Cell Viability (MTT) Assay